Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate
Description
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-yl carbonate is a pyridine derivative characterized by a tert-butyl carbonate group at the 3-position, an iodine substituent at the 2-position, and a trimethylsilyl (TMS)-protected ethynyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₅H₂₀INO₃Si, with a molecular weight of 417.32 g/mol, and it is registered under CAS number 1142192-40-2 and MDL number MFCD12026760 . This compound is typically utilized in synthetic organic chemistry as an intermediate for cross-coupling reactions, leveraging its iodine and ethynyl groups for further functionalization.
Properties
IUPAC Name |
tert-butyl [2-iodo-6-(2-trimethylsilylethynyl)pyridin-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO3Si/c1-15(2,3)20-14(18)19-12-8-7-11(17-13(12)16)9-10-21(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXQIDDGFOWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)C#C[Si](C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125258 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-40-2 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate typically involves multiple steps:
Starting Materials: The synthesis begins with a pyridine derivative that is functionalized with an iodo group.
Trimethylsilyl Ethynylation:
Carbonate Formation: The final step involves the formation of the tert-butyl carbonate group, which is typically achieved through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding alkyne.
Carbonate Hydrolysis: The tert-butyl carbonate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in conjunction with palladium catalysts.
Bases: Such as triethylamine, used in carbonate formation.
Acids/Bases: Used for deprotection and hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Alkyne Derivatives: Upon deprotection of the trimethylsilyl group.
Alcohols: Upon hydrolysis of the carbonate group.
Scientific Research Applications
Applications in Organic Synthesis
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Reagent in Cross-Coupling Reactions
- The compound can be employed as a coupling partner in palladium-catalyzed cross-coupling reactions. The iodide group facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
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Synthesis of Functionalized Pyridines
- Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate serves as an intermediate in the synthesis of various functionalized pyridines. These derivatives are valuable in pharmaceuticals due to their biological activity.
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Protecting Group Strategy
- The tert-butyl group acts as a protecting group for reactive functionalities during multi-step syntheses. This protection allows for selective reactions without interference from other functional groups.
Medicinal Chemistry Applications
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Anticancer Research
- Compounds derived from this compound have shown promise in anticancer studies. Research indicates that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines due to their ability to interact with biological targets.
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Development of Antiviral Agents
- The compound's structure allows for modifications that can lead to the development of antiviral agents. Its ability to undergo further functionalization opens pathways for creating effective therapeutics against viral infections.
Data Tables and Case Studies
Case Studies
-
Synthesis of Anticancer Agents
- A study demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesized compounds exhibited significant activity against breast cancer cells, highlighting the compound's utility in drug development.
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Functionalization for Antiviral Activity
- Researchers modified the compound to explore its potential as an antiviral agent. The derivatives showed promising results in inhibiting viral replication, indicating that this compound could be a lead structure for further antiviral drug development.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate depends on the specific reactions it undergoes. For example:
Substitution Reactions: Involve the nucleophilic attack on the iodo group, leading to the formation of a new carbon-nucleophile bond.
Deprotection Reactions: Involve the cleavage of the trimethylsilyl group, yielding the corresponding alkyne.
Hydrolysis Reactions: Involve the cleavage of the carbonate group, yielding the corresponding alcohol.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-yl carbonate can be categorized based on substituent variations on the pyridine core. Below is a detailed comparison:
Structural Analogs and Their Properties
Substituent Effects
Halogen vs. TMS-Ethynyl Groups :
- The iodine substituent in the target compound facilitates high-yield cross-coupling reactions (e.g., Suzuki, Ullmann) due to its superior leaving-group ability compared to bromine .
- The TMS-ethynyl group enhances stability during synthesis, preventing unwanted side reactions common with unprotected alkynes .
Dual Halogen Substitutents :
Physical and Chemical Properties
Biological Activity
Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate (CAS No. 1142192-40-2) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, metabolic stability, and relevant research findings associated with this compound.
Molecular Formula: C15H20INO3Si
Molecular Weight: 417.31 g/mol
Structure: The compound features a tert-butyl group, an iodo substituent, and a trimethylsilyl ethynyl group attached to a pyridine ring, which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been examined in various contexts, particularly its metabolic stability and potential therapeutic applications.
Metabolic Stability
Research indicates that the presence of the tert-butyl group can significantly affect the metabolic stability of compounds. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. The original compound's metabolic pathways were primarily mediated by cytochrome P450 enzymes, leading to oxidative metabolism and subsequent clearance from biological systems .
Table 1: Comparison of Metabolic Stability
| Compound | In Vitro Clearance (mL/min/kg) | In Vivo Half-Life (min) |
|---|---|---|
| Tert-butyl derivative | 63 | 63 |
| Trifluoromethylcyclopropyl derivative | 30 | 114 |
This table illustrates how modifications to the tert-butyl group can enhance the compound's pharmacokinetic properties.
Case Studies
- Anticancer Activity : In a study exploring various N-heterocyclic compounds, derivatives similar to this compound exhibited significant growth inhibition against cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit key signaling pathways involved in cancer cell motility and proliferation. These findings suggest potential applications in cancer treatment .
Q & A
Basic Research Questions
Q. What are the key structural features of tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-yl carbonate, and how do they influence reactivity?
- Methodological Answer : The compound features a pyridine core substituted with an iodine atom (C2) and a trimethylsilyl (TMS)-protected ethynyl group (C6). The tert-butyl carbonate group at C3 acts as a steric protector, enhancing stability during synthetic steps. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Sonogashira), while the TMS-ethynyl group can be deprotected under mild acidic conditions (e.g., KF/MeOH) to generate terminal alkynes for further functionalization .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodological Answer : A typical route involves sequential functionalization of the pyridine ring:
Iodination : Electrophilic iodination at C2 using I₂ with a Lewis acid (e.g., AgOTf) under controlled temperature (0–25°C).
TMS-Ethynyl Introduction : Sonogashira coupling of a terminal alkyne with a bromo/iodo precursor, followed by TMS protection using TMSCl and a base (e.g., Et₃N).
Carbonate Formation : Reaction of the hydroxyl group at C3 with tert-butyl chloroformate in dichloromethane (DCM) using DMAP as a catalyst .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in a desiccator to prevent hydrolysis of the carbonate group or moisture-induced desilylation of the TMS-ethynyl moiety. Use amber vials to avoid photodegradation of the iodo substituent .
Advanced Research Questions
Q. How can regioselectivity challenges during pyridine functionalization be addressed in the synthesis of this compound?
- Methodological Answer : Regioselectivity in pyridine iodination is influenced by directing groups and reaction conditions. Computational modeling (DFT) can predict favorable sites for electrophilic attack. For example, the tert-butyl carbonate group at C3 electronically deactivates the ring, directing iodination to C2. Experimental validation via ¹H NMR and X-ray crystallography is critical to confirm regiochemical outcomes .
Q. What analytical techniques are recommended to resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
- ¹H/¹³C NMR : Use high-field NMR (≥500 MHz) with DEPT, COSY, and HSQC to assign overlapping signals. The TMS-ethynyl group exhibits a characteristic triplet for the alkyne proton (δ ~2.5 ppm) and a singlet for TMS (δ ~0.1 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (M.W. 370.31 for C₁₅H₂₀BrNO₃Si) and detects impurities.
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemical anomalies caused by steric hindrance from the tert-butyl group .
Q. How can unexpected side reactions (e.g., desilylation or carbonate cleavage) be mitigated during cross-coupling steps?
- Methodological Answer :
- Desilylation Prevention : Avoid protic solvents (e.g., MeOH) and strong bases. Use anhydrous DMF or THF with Pd(PPh₃)₄ as a catalyst.
- Carbonate Stability : Maintain neutral to slightly basic conditions (pH 7–8) during coupling. If cleavage occurs, reprotect the hydroxyl group using Boc₂O and DMAP in DCM .
Applications in Academic Research
Q. How is this compound utilized in medicinal chemistry or materials science?
- Methodological Answer :
- Drug Discovery : The iodine atom serves as a handle for late-stage diversification via cross-coupling to introduce aryl/heteroaryl groups. For example, Suzuki-Miyaura coupling with boronic acids generates libraries of analogs for kinase inhibition studies .
- Materials Science : The TMS-ethynyl group enables "click chemistry" (CuAAC) to construct conjugated polymers or metal-organic frameworks (MOFs) with tailored electronic properties .
Q. What computational tools can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for iodination or alkyne deprotection.
- Molecular Dynamics (MD) : Simulates solvent effects on carbonate stability in polar aprotic solvents (e.g., DMSO vs. THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
